molecular formula C17H18N2O6S B10979511 Butyl 4-{[(4-nitrophenyl)sulfonyl]amino}benzoate

Butyl 4-{[(4-nitrophenyl)sulfonyl]amino}benzoate

Cat. No.: B10979511
M. Wt: 378.4 g/mol
InChI Key: VXSADWDTNLGOCT-UHFFFAOYSA-N
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Description

Butyl 4-{[(4-nitrophenyl)sulfonyl]amino}benzoate is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a butyl ester group, a nitrophenyl sulfonyl group, and an amino benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-{[(4-nitrophenyl)sulfonyl]amino}benzoate typically involves the reaction of 4-nitrobenzenesulfonyl chloride with butyl 4-aminobenzoate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-{[(4-nitrophenyl)sulfonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide and sulfuric acid can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitrobenzoic acid derivatives.

    Reduction: Formation of aminobenzoic acid derivatives.

    Substitution: Formation of sulfonamide derivatives.

Scientific Research Applications

Butyl 4-{[(4-nitrophenyl)sulfonyl]amino}benzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of butyl 4-{[(4-nitrophenyl)sulfonyl]amino}benzoate involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the nitrophenyl group can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 4-{[(4-nitrophenyl)sulfonyl]amino}benzoate is unique due to its specific ester group, which can influence its solubility, reactivity, and interactions with biological targets. The butyl group provides distinct physicochemical properties compared to other similar compounds with different ester groups .

Properties

Molecular Formula

C17H18N2O6S

Molecular Weight

378.4 g/mol

IUPAC Name

butyl 4-[(4-nitrophenyl)sulfonylamino]benzoate

InChI

InChI=1S/C17H18N2O6S/c1-2-3-12-25-17(20)13-4-6-14(7-5-13)18-26(23,24)16-10-8-15(9-11-16)19(21)22/h4-11,18H,2-3,12H2,1H3

InChI Key

VXSADWDTNLGOCT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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